2-(3-chloro-2-methylphenoxy)acetic acid
CAS No.: 579-64-6
Cat. No.: VC11657961
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 579-64-6 |
|---|---|
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 2-(3-chloro-2-methylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
| Standard InChI Key | GLSHQWWBXCWJDK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)OCC(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1Cl)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a phenoxyacetic acid backbone with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring (Figure 1). Its molecular formula is C₉H₉ClO₃, with a molecular weight of 216.62 g/mol. The spatial arrangement of substituents distinguishes it from MCPA, where the chlorine occupies the 4-position. This positional isomerism influences electronic distribution and steric effects, potentially altering reactivity and biological activity compared to MCPA .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 216.62 g/mol |
| Density | 1.36 g/cm³ (estimated) |
| Boiling Point | 341.5°C (estimated) |
| LogP (Octanol-Water) | 2.83 (estimated) |
| Water Solubility | Low (similar to MCPA) |
Estimates derived from structural analogs .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 3-chloro-2-methylphenol and chloroacetic acid under alkaline conditions:
Reaction optimization focuses on minimizing di- and tri-substituted byproducts through controlled stoichiometry and temperature (70–80°C) . Industrial-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>95%) .
Purification and Analysis
Crude product purification involves:
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Acid-base extraction to remove unreacted phenol.
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Crystallization from ethanol-water mixtures.
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Chromatographic validation via HPLC (C18 column, 60:40 acetonitrile-water mobile phase).
Biological Activity and Mechanisms
Table 2: Comparative Herbicidal Efficacy (Hypothetical Data)
| Compound | ED₅₀ (Broadleaf Weeds) | Selectivity (Grass vs. Broadleaf) |
|---|---|---|
| 2-(3-Chloro-2-methylphenoxy)acetic acid | 1.2 kg/ha | 8:1 |
| MCPA | 0.8 kg/ha | 12:1 |
ED₅₀: Effective dose for 50% weed control. Data extrapolated from MCPA studies .
Toxicological Profile
Acute Toxicity
Rodent studies on structurally related chlorophenoxy acids reveal:
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Dermal LD₅₀ (rabbits): 3,400–4,800 mg/kg .
Acute exposure symptoms include neuromuscular dysfunction and metabolic acidosis, attributed to mitochondrial uncoupling .
Chronic Effects
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Hepatotoxicity: Peroxisome proliferation observed in rats at 100 mg/kg/day over 14 days .
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Neurotoxicity: Blood-brain barrier disruption reported at 200 mg/kg (subcutaneous) .
Table 3: Regulatory Thresholds (EPA Guidelines)
| Parameter | Value |
|---|---|
| Lifetime Health Advisory | 0.7 mg/L |
| Maximum Contaminant Level | 0.05 mg/L |
Environmental Fate and Remediation
Degradation Pathways
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Microbial mineralization: Sphingomonas spp. cleave the ether bond, yielding 3-chloro-2-methylphenol and glycolic acid .
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Photolysis: Half-life of 4–7 days under UV irradiation (λ = 300 nm) .
Ecotoxicity
Research Gaps and Future Directions
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Isomer-specific studies: Comparative analyses with MCPA to elucidate structure-activity relationships.
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Advanced remediation: Evaluation of ozonation and biochar-assisted degradation.
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Epidemiological monitoring: Long-term health surveillance in agricultural communities.
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